

# An In-depth Technical Guide to 2-Chloro-6-methylbenzoic Acid

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## Compound of Interest

Compound Name: 2-Chloro-6-methylbenzoic acid

Cat. No.: B181678

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## Introduction

**2-Chloro-6-methylbenzoic acid**, with the confirmed IUPAC name **2-chloro-6-methylbenzoic acid**, is a substituted aromatic carboxylic acid. Its structure, featuring a chlorine atom and a methyl group ortho to the carboxylic acid function, imparts specific chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and spectral analysis based on available data and predictive models.

## Chemical and Physical Properties

**2-Chloro-6-methylbenzoic acid** is a white to off-white crystalline solid.<sup>[2]</sup> It exhibits limited solubility in water but is soluble in organic solvents such as ethanol and acetone.<sup>[2]</sup> The physical and chemical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	2-chloro-6-methylbenzoic acid	[3]
Synonyms	6-Chloro-o-toluic acid, 6-chloro-2-methylbenzoic acid	[3]
CAS Number	21327-86-6	[3]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub>	[3]
Molecular Weight	170.59 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	104-108 °C	
Boiling Point	Data not available (likely decomposes)	[4]
Water Solubility	651 mg/L at 25 °C	
pKa (Predicted)	2.63 ± 0.31	
LogP (Octanol/Water Partition Coefficient)	2.31	[5]

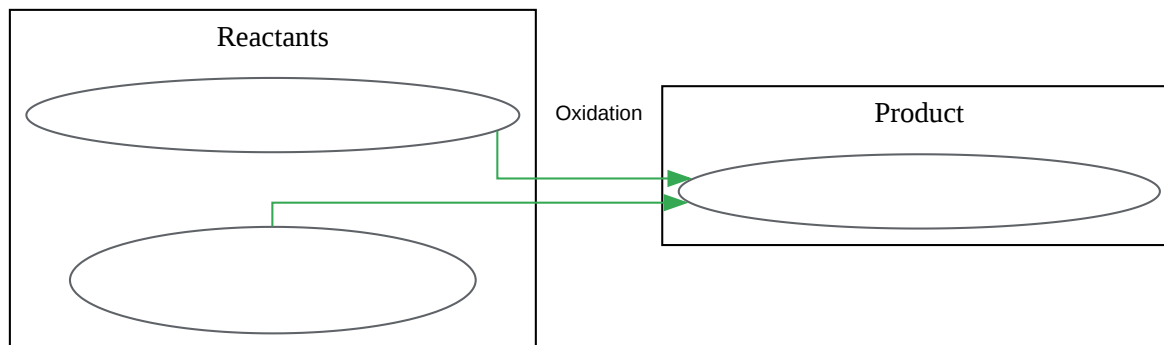
## Experimental Protocols: Synthesis of 2-Chloro-6-methylbenzoic Acid

Two primary synthetic routes for **2-chloro-6-methylbenzoic acid** have been reported: oxidation of 2-chloro-6-methylbenzaldehyde and carbonylation of 3-chloro-2-iodotoluene.[6]

### Method 1: Oxidation of 2-Chloro-6-methylbenzaldehyde

This method involves the oxidation of the corresponding aldehyde to the carboxylic acid.[6]

Reaction Scheme:



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**Figure 1.** Oxidation of 2-chloro-6-methylbenzaldehyde.

Detailed Protocol:

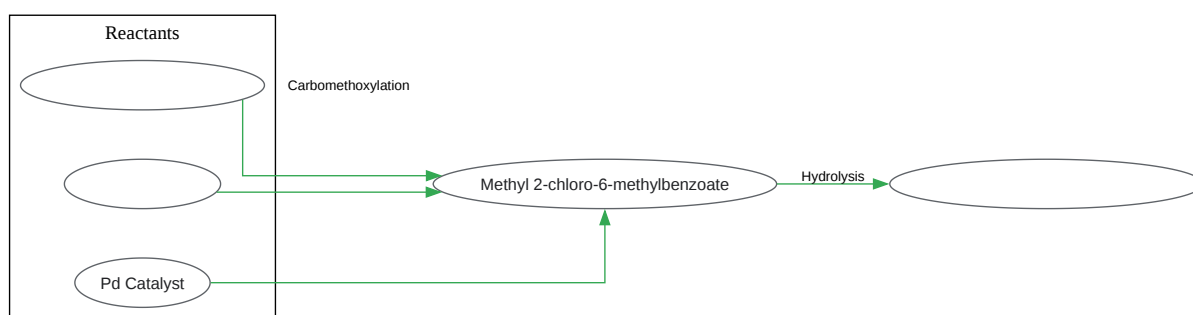
- Materials: 2-chloro-6-methylbenzaldehyde, an oxidizing agent (e.g., potassium permanganate ( $\text{KMnO}_4$ ) or sodium chlorite ( $\text{NaClO}_2$ )), appropriate solvent (e.g., acetone, water), and acid for workup (e.g., hydrochloric acid).
- Procedure:
  - Dissolve 2-chloro-6-methylbenzaldehyde in a suitable solvent in a reaction flask.
  - Slowly add the oxidizing agent to the solution while maintaining the temperature (the reaction can be exothermic).
  - Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
  - Upon completion, quench the reaction (e.g., by adding a reducing agent like sodium bisulfite if permanganate is used).
  - Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.
  - Filter the solid product, wash with cold water, and dry under vacuum.

- Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **2-chloro-6-methylbenzoic acid**.

## Method 2: Carbonylation of 3-Chloro-2-iodotoluene

This approach involves a palladium-catalyzed carbonylation of an aryl halide.[6]

Reaction Scheme:



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**Figure 2.** Carbonylation of 3-chloro-2-iodotoluene.

Detailed Protocol:

- Materials: 3-chloro-2-iodotoluene, methanol, a palladium catalyst (e.g.,  $\text{Pd}(\text{OAc})_2$  with a phosphine ligand), a base (e.g., triethylamine), and carbon monoxide (CO) gas.
- Procedure:
  - In a pressure reactor, combine 3-chloro-2-iodotoluene, methanol, the palladium catalyst, and the base.
  - Pressurize the reactor with carbon monoxide.

- Heat the reaction mixture with stirring for the required time.
- After cooling and venting the CO, the resulting methyl ester can be isolated or hydrolyzed in situ.
- For hydrolysis, add an aqueous base (e.g., NaOH or KOH) and heat the mixture.
- After the hydrolysis is complete, cool the reaction mixture and acidify with a strong acid to precipitate **2-chloro-6-methylbenzoic acid**.
- Filter, wash, and dry the product as described in Method 1. This method reportedly gives a high yield of the final product.<sup>[6]</sup>

## Spectral Analysis

Detailed experimental spectra for **2-chloro-6-methylbenzoic acid** are not widely available in public databases. The following analyses are based on predicted data and comparison with structurally similar compounds.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.

- Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
- Aromatic Protons (Ar-H): Three protons on the benzene ring will likely appear as a complex multiplet in the range of 7.0-7.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro, methyl, and carboxyl groups.
- Methyl Protons (-CH<sub>3</sub>): A singlet around 2.5 ppm.

### <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

- Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

- **Aromatic Carbons (Ar-C):** Six distinct signals are expected in the aromatic region (120-140 ppm) due to the lack of symmetry. The carbons bearing the chloro and methyl substituents will have their chemical shifts influenced by these groups.
- **Methyl Carbon (-CH<sub>3</sub>):** A signal in the aliphatic region, typically around 20-25 ppm.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

- **O-H Stretch (Carboxylic Acid):** A very broad band from 2500 to 3300 cm<sup>-1</sup>.
- **C=O Stretch (Carboxylic Acid):** A strong, sharp peak around 1700 cm<sup>-1</sup>.
- **C-O Stretch (Carboxylic Acid):** A medium intensity band in the 1210-1320 cm<sup>-1</sup> region.
- **Aromatic C=C Stretches:** Medium to weak bands in the 1450-1600 cm<sup>-1</sup> region.
- **C-Cl Stretch:** A band in the fingerprint region, typically around 600-800 cm<sup>-1</sup>.

## Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization would be expected to show a molecular ion peak and characteristic fragmentation patterns.

- **Molecular Ion (M<sup>+</sup>):** A peak at m/z 170, with an M+2 peak at m/z 172 of approximately one-third the intensity, characteristic of a chlorine-containing compound.
- **Major Fragments:**
  - [M-OH]<sup>+</sup>: Loss of a hydroxyl radical (m/z 153).
  - [M-COOH]<sup>+</sup>: Loss of the carboxyl group (m/z 125).
  - Further fragmentation of the aromatic ring.

## Biological Context and Applications

Substituted benzoic acids are important in various biological contexts. In plants, benzoic acids are precursors to a wide range of primary and secondary metabolites, including hormones and defense compounds, synthesized via the phenylpropanoid pathway.[7][8] In drug metabolism, benzoic acid and its derivatives can undergo glycine conjugation in the liver, a process that facilitates their excretion.[9][10]

The primary application of **2-chloro-6-methylbenzoic acid** is as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] Its functional groups allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.

## Conclusion

**2-Chloro-6-methylbenzoic acid** is a valuable chemical intermediate with well-defined physical properties. While detailed experimental spectral data is not readily available, its structure can be reliably confirmed using standard spectroscopic techniques based on predicted values and comparison with related compounds. The synthetic methods outlined provide viable routes for its preparation on both laboratory and larger scales, enabling its use in the development of new pharmaceuticals and agrochemicals. For researchers and professionals in drug development, understanding the reactivity and properties of this compound is crucial for its effective application in synthetic chemistry.

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